Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate
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Overview
Description
Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. It is characterized by the presence of a nitro group at the 7th position of the indole ring and a methyl ester group at the 2nd position of the oxoacetate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method includes the nitration of 3-indoleacetic acid to introduce the nitro group at the 7th position. This is followed by the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(7-amino-3-indolyl)-2-oxoacetate, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Nitro-1H-indol-3-yl)-2-oxoacetic acid
- 1H-Indole-3-acetic acid, 7-nitro-α-oxo
Uniqueness
Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8N2O5 |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
methyl 2-(7-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)7-5-12-9-6(7)3-2-4-8(9)13(16)17/h2-5,12H,1H3 |
InChI Key |
PKSOIRGERMPPLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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